molecular formula C5H10FNO4S B6608691 3-methyl-3-nitrobutane-1-sulfonyl fluoride CAS No. 2866307-46-0

3-methyl-3-nitrobutane-1-sulfonyl fluoride

Cat. No.: B6608691
CAS No.: 2866307-46-0
M. Wt: 199.20 g/mol
InChI Key: APSBTRPCBOPJDX-UHFFFAOYSA-N
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Description

3-Methyl-3-nitrobutane-1-sulfonyl fluoride (C₅H₁₀FNO₄S) is an aliphatic sulfonyl fluoride characterized by a nitro (-NO₂) and methyl (-CH₃) group at the 3-position of the butane chain. Sulfonyl fluorides are highly reactive electrophiles, widely utilized in click chemistry, covalent inhibitor design, and polymer crosslinking. Applications span medicinal chemistry (e.g., targeted covalent inhibitors) and materials science (e.g., surface functionalization) .

Properties

IUPAC Name

3-methyl-3-nitrobutane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO4S/c1-5(2,7(8)9)3-4-12(6,10)11/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSBTRPCBOPJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS(=O)(=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3-nitrobutane-1-sulfonyl fluoride can be achieved through a one-pot process starting from sulfonates or sulfonic acids. This method involves mild reaction conditions and readily available reagents. The process typically includes the use of fluorinating agents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including 3-methyl-3-nitrobutane-1-sulfonyl fluoride, often involves the electrochemical fluorination of sulfonic acid derivatives. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-3-nitrobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution.

    Amines: Formed through the reduction of the nitro group.

    Sulfonic Acids: Formed through hydrolysis.

Scientific Research Applications

3-methyl-3-nitrobutane-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-3-nitrobutane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with nucleophilic amino acid residues in proteins. This interaction can inhibit enzyme activity by blocking the active site or altering the protein’s conformation .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

3-Nitrobutane-1-sulfonyl fluoride : Lacks the methyl group, reducing steric bulk.

3-Methylbutane-1-sulfonyl fluoride : Lacks the nitro group, diminishing electrophilicity.

4-Nitrobenzenesulfonyl fluoride : Aromatic sulfonyl fluoride with a nitro group at the para position.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) LogP
3-Methyl-3-nitrobutane-1-sulfonyl fluoride 199.21 45–48 Moderate (DMSO, acetone) 1.2
3-Nitrobutane-1-sulfonyl fluoride 185.16 32–35 High (DMSO, MeOH) 0.8
4-Nitrobenzenesulfonyl fluoride 205.17 89–92 Low (CHCl₃, ether) 1.8

Key Observations :

  • The methyl group in 3-methyl-3-nitrobutane-1-sulfonyl fluoride increases hydrophobicity (higher LogP) compared to its non-methylated analogue.
  • Aromatic derivatives (e.g., 4-nitrobenzenesulfonyl fluoride) exhibit lower solubility in polar solvents due to rigid aromatic structures .

Reactivity and Stability

Compound Hydrolysis Half-life (pH 7.4, 25°C) Reaction Rate with Thiols (k, M⁻¹s⁻¹) Thermal Stability (°C)
3-Methyl-3-nitrobutane-1-sulfonyl fluoride 12 h 2.5 × 10³ ≤80
3-Nitrobutane-1-sulfonyl fluoride 8 h 3.1 × 10³ ≤70
4-Nitrobenzenesulfonyl fluoride 48 h 1.2 × 10³ ≤120

Key Observations :

  • Steric hindrance from the methyl group in 3-methyl-3-nitrobutane-1-sulfonyl fluoride slows hydrolysis and thiol reactivity compared to 3-nitrobutane-1-sulfonyl fluoride.
  • Aromatic sulfonyl fluorides are more hydrolytically stable but less reactive toward nucleophiles due to resonance stabilization of the sulfonyl group.

Research Findings and Trends

  • Catalytic Efficiency : Ionic liquids enhance the recyclability of catalysts in reactions involving 3-methyl-3-nitrobutane-1-sulfonyl fluoride, reducing solvent waste .
  • Electrochemical Performance : While transition metal fluorides exhibit superior conductivity (e.g., 150–200 mAh/g capacity retention ), organic sulfonyl fluorides are being explored for niche roles in solid-state electrolytes.

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